4-Sulfanylbenzoyl chloride
Description
4-Sulfanylbenzoyl chloride (C₇H₅ClOS) is a substituted benzoyl chloride featuring a sulfanyl (-SH) group at the para position of the benzene ring. This compound is characterized by its dual reactivity: the benzoyl chloride group (-COCl) is highly electrophilic, facilitating nucleophilic acyl substitution reactions, while the sulfanyl group introduces nucleophilic and redox-active properties. Its synthesis typically involves the reaction of 4-mercaptobenzoic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), though specific protocols for this derivative are less documented compared to alkyl- or halo-substituted analogs .
Applications of this compound are niche but significant in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials requiring sulfur-containing motifs. Its -SH group can serve as a precursor for disulfide bonds or thioether linkages, enabling conjugation in drug delivery systems or polymer chemistry.
Properties
CAS No. |
110922-46-8 |
|---|---|
Molecular Formula |
C7H5ClOS |
Molecular Weight |
172.63 g/mol |
IUPAC Name |
4-sulfanylbenzoyl chloride |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |
InChI Key |
PIGPGBJMESGOTG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
Synonyms |
Benzoyl chloride, 4-mercapto- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 4-Methylbenzoyl chloride (C₈H₇ClO): Methyl substituent at the para position.
- 4-Chlorobenzoyl chloride (C₇H₄Cl₂O): Chlorine substituent.
- 4-(Trichloromethyl)benzoyl chloride (C₈H₄Cl₄O): Electron-withdrawing trichloromethyl group.
- 4-Chloro-3-sulfamoylbenzoyl chloride (C₇H₄Cl₂NO₃S): Combines chloro and sulfamoyl groups.
- 4-Phenoxybenzoyl chloride (C₁₃H₉ClO₂): Phenoxy substituent.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|---|
| 4-Sulfanylbenzoyl chloride | 172.63 | Not reported | Polar solvents | High (COCl + SH reactivity) |
| 4-Methylbenzoyl chloride | 154.60 | 220–225 | Organic solvents | Moderate (electron-donating CH₃) |
| 4-Chlorobenzoyl chloride | 175.01 | 222–224 | Organic solvents | High (electron-withdrawing Cl) |
| 4-(Trichloromethyl)benzoyl chloride | 243.93 | 180–185 (0.1 mmHg) | Low polarity | Very high (strong -CCl₃ effect) |
| 4-Phenoxybenzoyl chloride | 232.66 | 150–152 (1 mmHg) | Ether, THF | Moderate (bulky phenoxy group) |
Notes:
Q & A
Q. What are the critical safety precautions for handling 4-sulfanylbenzoyl chloride in laboratory settings?
- Methodological Answer : this compound is corrosive and reactive. Researchers must use:
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Protocols : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .
Q. What are standard synthetic routes for preparing this compound?
- Methodological Answer : A common method involves thiolation of 4-chlorobenzoyl chloride using sodium hydrosulfide (NaSH) under controlled conditions:
- Procedure : React 4-chlorobenzoyl chloride with NaSH in anhydrous THF at 0–5°C for 2 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:4).
- Purification : Isolate via vacuum distillation or column chromatography (silica gel, dichloromethane eluent) .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp with literature values (e.g., 83–87°C for analogous sulfonyl chlorides) .
- Spectroscopy : Confirm structure via H NMR (δ 7.8–8.1 ppm for aromatic protons) and IR (C=O stretch ~1760 cm, S-H stretch ~2550 cm) .
Advanced Research Questions
Q. How does this compound participate in nucleophilic acyl substitution reactions?
- Methodological Answer : The sulfanyl group enhances electrophilicity at the carbonyl carbon. Example reaction with amines:
Q. What factors influence the thermal stability of this compound during storage?
- Methodological Answer : Stability is affected by:
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.
- Catalytic Impurities : Trace metals (e.g., Fe) can alter reaction pathways. Pre-treat reagents with chelating agents .
- Validation : Reproduce experiments under strictly anhydrous conditions and characterize intermediates via LC-MS .
Q. What advanced spectroscopic techniques are used to study the electronic properties of this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at sulfur and carbonyl carbons.
- UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic ring (λmax ~270 nm) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and bond dissociation energies .
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